molecular formula C17H12 B1206672 17H-cyclopenta[a]phenanthrene CAS No. 219-08-9

17H-cyclopenta[a]phenanthrene

Cat. No.: B1206672
CAS No.: 219-08-9
M. Wt: 216.28 g/mol
InChI Key: WTBYIGJBYRZQDP-UHFFFAOYSA-N
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Description

17H-Cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a compound of significant interest due to its unique structure and properties. The compound consists of a cyclopentane ring fused to a phenanthrene backbone, making it a member of the larger family of polycyclic aromatic hydrocarbons (PAHs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17H-cyclopenta[a]phenanthrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Bogert-Cook synthesis, which starts with the cyclization of a suitable phenanthrene derivative . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 17H-Cyclopenta[a]phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, high temperatures.

    Reduction: Hydrogen gas, Raney nickel catalyst.

    Substitution: Bromine, sulfuric acid.

Major Products:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Mechanism of Action

The mechanism of action of 17H-cyclopenta[a]phenanthrene involves its interaction with molecular targets through its aromatic rings. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s effects are mediated by its ability to interact with various biological molecules, potentially influencing pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 17H-Cyclopenta[a]phenanthrene is unique due to the presence of a cyclopentane ring fused to the phenanthrene backbone. This structural feature imparts distinct chemical and physical properties, differentiating it from other PAHs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

219-08-9

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

17H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C17H12/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-4,6-11H,5H2

InChI Key

WTBYIGJBYRZQDP-UHFFFAOYSA-N

SMILES

C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43

Canonical SMILES

C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43

Key on ui other cas no.

219-08-9

Synonyms

cyclopentaphenanthrene

Origin of Product

United States

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